2-[2-(4-Fluorophenyl)ethyl]benzoic acid
Description
2-[2-(4-Fluorophenyl)ethyl]benzoic acid is a benzoic acid derivative with a 4-fluorophenethyl substituent at the 2-position of the aromatic ring. This structure combines the carboxylic acid functionality of benzoic acid with the lipophilic and electron-withdrawing properties of the fluorinated phenethyl group, making it a candidate for pharmaceutical and agrochemical applications. The fluorine atom enhances metabolic stability and binding affinity in biological systems due to its electronegativity and small atomic radius .
Properties
Molecular Formula |
C15H13FO2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H13FO2/c16-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)15(17)18/h1-4,6-7,9-10H,5,8H2,(H,17,18) |
InChI Key |
LXPQTMDOIBWZOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Amino-2-[2-(4-fluorophenyl)ethyl]benzoic Acid
- Structure: Differs by an amino group at the 5-position of the benzoic acid ring.
- Synthesis : Prepared via reduction of a nitro intermediate (methyl 2-[(E)-2-(4-fluorophenyl)vinyl]-5-nitrobenzoate) followed by catalytic hydrogenation .
- This modification is critical in amide-forming reactions for drug development, as demonstrated in studies on carbodiimide/HOBt coupling kinetics .
2-(4-Fluorobenzoyl)benzoic Acid
- Structure : Contains a 4-fluorobenzoyl group (C₆H₄F–CO–) instead of the phenethyl chain.
- Properties : The benzoyl group introduces a ketone functionality, increasing electron-withdrawing effects and reducing acidity (pKa ~3.5–4.0) compared to the phenethyl analog. This structure is more planar, favoring π-π stacking in crystalline forms .
- Applications : Used in materials science and as a precursor for fluorinated polymers.
2-[[2-(4-Chlorophenyl)ethyl]amino]benzoic Acid
- Structure: Chlorine replaces fluorine in the phenyl ring, with an additional amino linkage.
- Properties : The chlorine atom’s larger size and lower electronegativity reduce metabolic stability compared to fluorine. However, it may enhance hydrophobic interactions in biological targets.
- Biological Activity : Chlorinated analogs are explored for antitumor activity, as seen in compounds like Av7 (2-acetamidobenzoic acid methyl ester) from Aconitum vaginatum, which inhibits胃癌 and肺癌 cell lines (IC₅₀: 12–18 μM) .
2-[2-(4-Fluorophenyl)-N-methylacetamido]benzoic Acid
- Structure : Features an N-methylacetamido group attached to the phenethyl chain.
- The methyl group reduces rotational freedom, stabilizing specific conformations .
- Applications : Investigated in kinase inhibitors and GPCR modulators due to its balanced lipophilicity (clogP ~2.8) and solubility.
Comparative Data Table
Key Research Findings
- Fluorine vs. Chlorine : Fluorinated analogs exhibit superior metabolic stability and binding affinity in receptor studies compared to chlorinated derivatives, as fluorine’s electronegativity enhances electrostatic interactions .
- Amino vs. Benzoyl Groups: Amino-substituted derivatives show higher aqueous solubility (logS: −2.1 vs. −3.5 for benzoyl), critical for oral bioavailability .
- Biological Relevance : The phenethyl chain in this compound mimics natural ligands in sigma receptor binding, as seen in studies on guinea pig brain membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
